4-butylpiperidine-2,6-dione is a heterocyclic compound with the molecular formula CHNO. It is characterized by the presence of a butyl group at the 4-position of the piperidine-2,6-dione structure. This compound is notable for its versatility in organic synthesis and potential applications in pharmaceuticals, particularly as an intermediate in the development of bioactive molecules and drug candidates .
The compound is classified as a piperidine derivative, specifically a substituted piperidine-2,6-dione. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic organic chemistry. The compound can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, which offer it for research and industrial purposes .
The synthesis of 4-butylpiperidine-2,6-dione can be achieved through several methods. A prominent approach involves using acetates and acrylamides as starting materials. The reaction typically utilizes potassium tert-butoxide as a base, facilitating the Michael addition followed by intramolecular nucleophilic substitution .
For large-scale production, this method can be adapted to ensure robustness and efficiency, making it suitable for industrial applications.
The molecular structure of 4-butylpiperidine-2,6-dione features a piperidine ring with two carbonyl groups at positions 2 and 6, along with a butyl substituent at position 4.
4-butylpiperidine-2,6-dione undergoes several types of chemical reactions:
These reactions lead to various substituted piperidine derivatives that can serve as intermediates for further transformations in organic synthesis.
The mechanism of action for 4-butylpiperidine-2,6-dione primarily involves its interaction with specific molecular targets in biological systems. Notably, in the context of certain pharmaceuticals like CRBN ligands used in PROTAC (proteolysis-targeting chimeras), this compound binds to the cereblon protein. This interaction modulates cereblon's activity, influencing the degradation of target proteins and contributing to therapeutic effects .
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 169.23 g/mol |
Melting Point | ~138–140 °C |
Purity | ≥95% |
4-butylpiperidine-2,6-dione has several applications across different fields:
Piperidine-2,6-dione (glutarimide) constitutes a privileged scaffold in medicinal chemistry, characterized by a six-membered heterocyclic ring with two ketone groups at positions 2 and 6. This core structure serves as the foundation for numerous pharmacologically active compounds, including immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and antibiotics like cycloheximide [3] [7]. The structural versatility of this scaffold enables interactions with diverse biological targets, most notably the cereblon (CRBN) E3 ubiquitin ligase complex. Binding to cereblon triggers substrate-specific ubiquitination and proteasomal degradation, underpinning the therapeutic effects of IMiDs in conditions like multiple myeloma and myelodysplastic syndromes [3] [5]. Beyond oncology, piperidine-2,6-dione derivatives demonstrate antiviral, antimicrobial, and anti-inflammatory activities, attributable to their ability to modulate cytokine production (e.g., TNF-α suppression) and disrupt essential cellular processes in pathogens [5] [7].
Compound Name | Core Structure Modification | Primary Therapeutic Application |
---|---|---|
Glutarimide | Unsubstituted parent scaffold | Synthetic intermediate |
Thalidomide | Phthalimide substitution at C4 | Immunomodulatory (ENL, Myeloma) |
Lenalidomide | Amino-substituted phthalimide at C4 | Immunomodulatory (Myeloma, MDS) |
Cycloheximide | Ethyl side chain; hydroxyimino | Antifungal (Research tool) |
4-Butylpiperidine-2,6-dione | n-Butyl substitution at N1 | Synthetic intermediate, PROTAC ligand |
4-Butylpiperidine-2,6-dione (CAS: 1340182-94-6 / 58366-40-8; C₉H₁₅NO₂; MW: 169.22 g/mol) is a structurally distinct analog featuring an N-butyl chain appended to the glutarimide nitrogen. This alkylation confers unique physicochemical properties, including altered lipophilicity (LogP ≈ 1.26) and steric bulk compared to unsubstituted glutarimide or aryl-substituted derivatives like thalidomide [6]. Its significance manifests in three key domains:
Compound Name | Substituent Pattern | Molecular Weight (g/mol) | Key Structural Feature Impact |
---|---|---|---|
Glutarimide (Piperidine-2,6-dione) | None (Parent) | 113.11 | High polarity, unhindered reactivity |
4-Butylpiperidine-2,6-dione | n-Butyl at N1 | 169.22 | Increased lipophilicity, steric bulk |
4-(4-Chlorophenyl)piperidine-2,6-dione | 4-Chlorophenyl at C4 | 211.65 | Planar aromatic group enabling π-π stacking |
3-(4-Amino-phenyl)-3-butyl-piperidine-2,6-dione | 3-Butyl, 3-(4-aminophenyl) | 246.31 | Chiral center, potential for H-bonding/charge |
The scope explicitly excludes clinical pharmacology, toxicology, dosage considerations, and non-butyl substituted derivatives unless directly relevant for comparison. Analysis is grounded in peer-reviewed chemical literature, patents, and biochemical screening data [1] [2] [5].
Precursor | Reaction Conditions | Product | Yield (%) | Key Advantage |
---|---|---|---|---|
Glutaric acid/anhydride + n-Butylamine | High-temperature cyclodehydration | 4-Butylpiperidine-2,6-dione | 50-75 | Direct, uses commodity chemicals |
3-Aminoglutaramide + Butylating agent | Nucleophilic substitution (e.g., alkyl halide, base) | 4-Butylpiperidine-2,6-dione | 45-65 | Functional group tolerance |
Acrylates + Acrylamides | Michael addition/cyclization (t-BuOK promoted) | Functionalized derivatives | 30-55 | Enables C3/C4 functionalization |
Phthalic anhydride + N-Boc-glutamine | Condensation/cyclization/deprotection | Thalidomide analogs | 40-60 | Route to aryl/heteroaryl substituted |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5